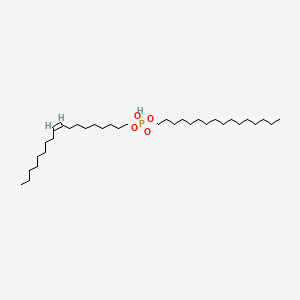
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester is a type of phosphate ester. Phosphate esters are compounds where the hydrogen atoms of phosphoric acid are replaced by organic groups. These compounds are essential in various biological processes and industrial applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester can be synthesized through the esterification of phosphoric acid with hexadecyl alcohol and (Z)-9-octadecenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of phosphate esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester undergoes various chemical reactions, including:
Substitution: The ester can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids
Substitution: Various nucleophiles under appropriate conditions
Major Products
Hydrolysis: Phosphoric acid, hexadecyl alcohol, (Z)-9-octadecenyl alcohol
Oxidation: Epoxides, hydroxylated derivatives
Substitution: Various substituted phosphates
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphoric acid, hexadecyl (Z)-9-octadecenyl ester involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, hexadecyl ester
- Phosphoric acid, octadecyl ester
- Phosphoric acid, (Z)-9-octadecenyl ester
Uniqueness
Phosphoric acid, hexadecyl (Z)-9-octadecenyl ester is unique due to the presence of both hexadecyl and (Z)-9-octadecenyl groups. This combination provides distinct amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
CAS-Nummer |
52503-41-0 |
|---|---|
Molekularformel |
C34H69O4P |
Molekulargewicht |
572.9 g/mol |
IUPAC-Name |
hexadecyl [(Z)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C34H69O4P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-39(35,36)37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-34H2,1-2H3,(H,35,36)/b19-17- |
InChI-Schlüssel |
FNOGGVGDWPDBIN-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


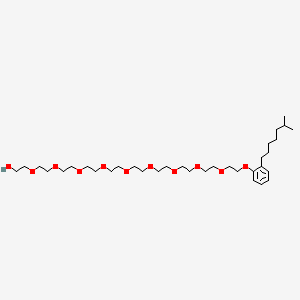
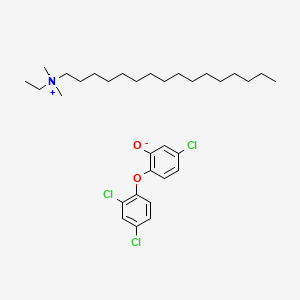
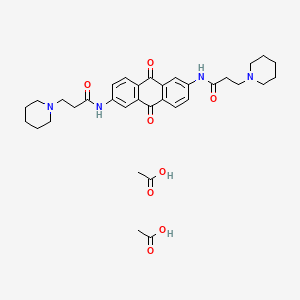






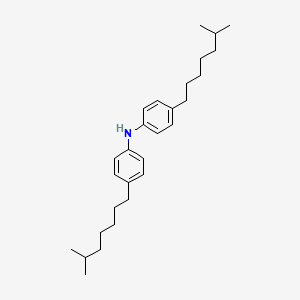
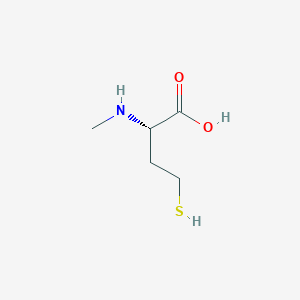

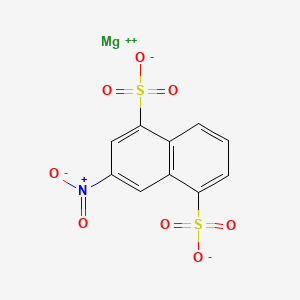
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
